molecular formula C21H27ClN5.HO4S<br>C21H28ClN5O4S B13763515 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 72828-96-7

2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate

Cat. No.: B13763515
CAS No.: 72828-96-7
M. Wt: 482.0 g/mol
InChI Key: ZENVJICDUGVOQK-UHFFFAOYSA-M
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Description

This compound is a structurally complex organic salt characterized by:

  • A diazenyl (-N=N-) linker bridging a 5-chloro-2-cyanophenyl group and a substituted anilino moiety.
  • An ethyl-trimethylazanium (quaternary ammonium) group, which confers cationic properties.
  • A hydrogen sulfate counterion, enhancing aqueous solubility .

The cyanophenyl and chloro substituents may influence electronic properties (e.g., electron-withdrawing effects), while the quaternary ammonium group likely contributes to ionic interactions in biological or material systems.

Properties

CAS No.

72828-96-7

Molecular Formula

C21H27ClN5.HO4S
C21H28ClN5O4S

Molecular Weight

482.0 g/mol

IUPAC Name

2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate

InChI

InChI=1S/C21H27ClN5.H2O4S/c1-6-26(11-12-27(3,4)5)19-9-10-20(16(2)13-19)24-25-21-14-18(22)8-7-17(21)15-23;1-5(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

ZENVJICDUGVOQK-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)C.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps. The initial step often includes the diazotization of 5-chloro-2-cyanophenylamine, followed by coupling with N-ethyl-3-methylaniline. The resulting intermediate is then quaternized with trimethylamine to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is common to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the diazenyl and cyanophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

The compound 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic molecule with various potential applications in scientific research and industry. This article explores its applications, particularly in the fields of chemistry, materials science, and biological research.

Chemical Properties and Structure

This compound is characterized by a diazenyl functional group, which is known for its ability to form colored complexes and can be used as a dye or indicator in various chemical reactions. The presence of the trimethylazanium group suggests that it may exhibit cationic behavior, making it suitable for applications in catalysis and as a surfactant.

Dye and Pigment Industry

The diazenyl structure of the compound allows it to function as a dye. It can be utilized in textiles and coatings due to its vibrant color properties. Dyes based on diazenyl compounds are often favored for their stability and resistance to fading.

a. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The cationic nature of this compound may enhance its interaction with microbial membranes, making it a candidate for developing new antimicrobial agents.

b. Drug Delivery Systems

Due to its ability to form complexes with various biomolecules, this compound could be explored for use in drug delivery systems. Its cationic nature may facilitate the binding of negatively charged drug molecules, enhancing their stability and bioavailability.

a. Conductive Polymers

The incorporation of this compound into polymer matrices could lead to the development of conductive materials. The presence of the azanium group may enhance the electrical conductivity of polymers, making them suitable for electronic applications.

b. Stabilizers in Nanocomposites

This compound can also serve as a stabilizer in nanocomposite materials. Its ability to interact with nanoparticles can improve the dispersion and stability of these materials, which is crucial for applications in electronics and materials engineering.

Analytical Chemistry

The compound can be used as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful for detecting and quantifying trace metals in environmental samples.

Case Study 1: Use as an Antimicrobial Agent

A study investigated the antimicrobial properties of diazenyl compounds similar to this one against various bacterial strains. The results showed significant inhibition of growth, suggesting potential use in medical applications.

Case Study 2: Application in Dyeing Processes

In textile research, the compound was tested for its dyeing efficiency on cotton fabrics. The results indicated excellent color fastness and brightness compared to traditional dyes, showcasing its potential as an eco-friendly alternative.

Mechanism of Action

The mechanism of action of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making the compound useful in various biochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative properties are outlined below.

Table 1: Structural and Functional Comparison

Compound Name (CAS/Identifier) Core Structure Differences Key Functional Groups Predicted Properties/Applications References
Target Compound (No CAS provided) Diazenyl, chloro-cyano-phenyl, quaternary ammonium -N=N-, -Cl, -CN, -N⁺(CH₃)₃, HSO₄⁻ Ionic dyes, enzyme inhibitors, surfactants
936079-17-3 (4-[(Z)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]phthalonitrile) Hydroxyethylamino substituent, phthalonitrile core -N=N-, -OH, -CN Photodynamic therapy, optical materials
924861-66-5 (1,3,4-Thiadiazol-2-amine derivative) Thiadiazole ring, chlorophenyl tetrazole -Cl, -NH₂, tetrazole Antimicrobial agents, agrochemicals
924854-22-8 (5-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzoxazole sulfonamide) Benzoxazole-sulfonamide, indole moiety -SO₂NH-, methoxyindole Serotonin receptor modulation, CNS drugs

Key Comparative Insights

The quaternary ammonium group increases hydrophilicity and ionic interactions, distinguishing it from neutral analogs (e.g., thiadiazole derivatives) .

Biological Activity

  • Compounds with diazenyl linkages (e.g., target compound, 936079-17-3) may exhibit photochemical activity or enzyme inhibition due to the N=N bond’s redox versatility .
  • Thiadiazole- and tetrazole-containing analogs (e.g., 924861-66-5) are often associated with antimicrobial or pesticidal activity, whereas the target compound’s ammonium group may favor membrane-targeted bioactivity .

Solubility and Formulation The hydrogen sulfate counterion in the target compound improves aqueous solubility compared to neutral esters (e.g., ethyl cyanoacetate derivatives in ) or non-ionic thiadiazoles . In contrast, phthalonitrile derivatives (e.g., 936079-17-3) are typically lipophilic, favoring applications in organic solvents or lipid membranes .

Research Findings and Limitations

  • QSAR Modeling : The target compound’s topological polar surface area (TPSA) and logP can be estimated using cheminformatics tools (e.g., VolSurf), but experimental validation is required due to the lack of empirical data in the literature .
  • Activity Cliffs: Minor structural changes (e.g., replacing -CN with -SO₂NH₂) can drastically alter bioactivity, as seen in sulfonamide analogs ( vs. 924854-22-8) .
  • Synthesis Challenges : The diazenyl group’s sensitivity to pH and light may complicate synthesis compared to stable heterocycles like benzoxazoles .

Biological Activity

The compound 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate, commonly referred to as CAS 72828-96-7 , is a complex azo compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H27ClN5O4S
  • Molecular Weight : 480.99 g/mol
  • Structure : The compound features a diazenyl group linked to a chloro-cyanophenyl moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through the following mechanisms:

  • Enzyme Inhibition : The presence of the diazenyl group suggests potential interactions with enzymes involved in oxidative stress and inflammation pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that azo compounds can exhibit cytotoxic effects on various cancer cell lines. The specific activity of this compound against cancer cells has not been extensively documented, but similar compounds have shown promise in inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

Azo compounds are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess antibacterial activity against certain Gram-positive and Gram-negative bacteria, although detailed investigations are required to confirm these findings.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various azo compounds, including derivatives similar to CAS 72828-96-7, on human cancer cell lines. Results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels, suggesting that the chloro and cyanophenyl groups play crucial roles in enhancing biological activity.
  • Antibacterial Activity Assessment : Another investigation focused on the antibacterial effects of azo dyes. It was found that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications for infections.

Data Summary Table

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential modulation of oxidative stress pathways

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions, reagent stoichiometry, and purification steps. For diazenyl-containing compounds, the azo coupling step is critical: use dropwise addition of reagents (e.g., chloroacetyl chloride) in anhydrous dioxane at 20–25°C with triethylamine as a base to minimize side reactions . Post-reaction, dilute with water to precipitate the product, followed by recrystallization from ethanol-DMF mixtures to enhance purity . Monitor reaction progress via TLC or HPLC to resolve intermediates.

Q. How should researchers characterize the structural and electronic properties of this compound?

Employ a multi-technique approach:

  • X-ray crystallography for definitive bond-length and angle measurements.
  • DFT/TD-DFT calculations to predict electronic transitions (e.g., UV-Vis spectra) and molecular orbital distributions, especially for the diazenyl and cyanophenyl moieties .
  • NMR spectroscopy (¹H/¹³C) to resolve substituent effects on aromatic protons and verify hydrogen sulfate counterion integration .

Q. What solvent systems are suitable for solubility and stability studies?

Test polar aprotic solvents (DMF, DMSO) due to the compound’s quaternary ammonium group. For aqueous stability, use buffered solutions (pH 4–7) to prevent hydrolysis of the diazenyl bond. Monitor degradation via HPLC-UV at λ = 250–300 nm, where diazenyl groups exhibit strong absorbance .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate assays (e.g., cytotoxicity) using standardized cell lines (e.g., HeLa, MCF-7) and controls.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may influence activity .
  • Dose-response normalization : Adjust for batch-to-batch variability in counterion (hydrogen sulfate) content via ion chromatography .

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

Adopt tiered approaches:

  • Laboratory-scale studies : Simulate hydrolysis (pH 4–10, 25–50°C) and photolysis (UV-Vis light) to identify primary degradation products .
  • Ecotoxicology assays : Use Daphnia magna or algae to assess acute toxicity (EC₅₀) of degradation byproducts .
  • Field sampling : Deploy passive samplers in wastewater systems to quantify bioaccumulation potential via log Kow (octanol-water partition coefficient) modeling .

Q. How can reaction mechanisms involving the diazenyl group be elucidated?

Use isotopic labeling (e.g., ¹⁵N) and kinetic studies:

  • Isotope tracking : Monitor ¹⁵N-labeled diazenyl groups via MS to trace bond cleavage or rearrangement during redox reactions .
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., reduction with NaBH₄) between protiated and deuterated analogs to infer rate-determining steps .

Data Contradiction Analysis

Q. Why might spectroscopic data conflict with computational predictions?

Discrepancies often arise from:

  • Solvent effects : DFT calculations typically assume gas-phase conditions. Apply continuum solvation models (e.g., PCM) to align with experimental solvent data .
  • Conformational flexibility : Rotameric states of the N-ethyl-3-methylanilino group can alter NMR shifts. Use variable-temperature NMR to identify dominant conformers .

Methodological Tables

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
Reaction temperature20–25°C
SolventAnhydrous dioxane
BaseTriethylamine
PurificationEthanol-DMF (9:1 v/v)

Q. Table 2. Environmental Degradation Study Design

Study ComponentMethodEndpointReference
HydrolysispH 7.4, 37°C, 72 hr% Parent compound
PhotolysisUV-A (365 nm), 48 hrDegradation half-life
EcotoxicityDaphnia magna EC₅₀Mortality rate

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